molecular formula C17H16N2OS2 B4208424 N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide

Cat. No.: B4208424
M. Wt: 328.5 g/mol
InChI Key: HDKCZXGHCMAVDI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both nitrogen and sulfur atoms in a fused ring structure This particular compound is characterized by the presence of a benzothiazole ring attached to a propanamide group, which is further substituted with a 4-methylphenylthio group

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This is followed by the introduction of the propanamide group through acylation reactions. The final step involves the substitution of the 4-methylphenylthio group using thiolation reactions. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like iodine or samarium triflate .

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenylthio group can be replaced by other nucleophiles such as halides or amines.

    Condensation: The benzothiazole ring can participate in condensation reactions with various electrophiles to form new heterocyclic compounds .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique properties.

    Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential as therapeutic agents.

    Medicine: The compound is being explored for its potential use in drug discovery and development. It has shown activity against various biological targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.

    Industry: Benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-7-9-13(10-8-11)21-12(2)16(20)19-17-18-14-5-3-4-6-15(14)22-17/h3-10,12H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKCZXGHCMAVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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